2-Cyclobutylcyclobutan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

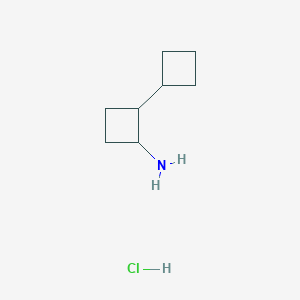

The systematic identification of 2-cyclobutylcyclobutan-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry principles for naming complex bicyclic structures. The compound's Chemical Abstracts Service registry number is 1803589-67-4, providing unambiguous identification in chemical databases. The molecular formula C8H16ClN reflects the presence of eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom, with a molecular weight of 161.67 grams per mole. The IUPAC name systematically describes the bicyclic framework, with the primary cyclobutane ring bearing an amine functional group at position 1 and a secondary cyclobutyl substituent at position 2.

The compound's systematic nomenclature reveals important structural information about the connectivity between the two cyclobutane rings. The prefix "2-cyclobutyl" indicates that a complete cyclobutane ring is attached as a substituent to the second carbon of the primary cyclobutane framework. This nomenclature distinguishes the compound from other isomeric bicyclobutane derivatives that may have different connectivity patterns. The designation "cyclobutan-1-amine" specifies that the amino group is located at the first carbon of the primary ring system.

Additional systematic identifiers include the Simplified Molecular Input Line Entry System notation NC1C(C2CCC2)CC1, which provides a linear representation of the molecular structure. This notation clearly illustrates the connectivity pattern, showing how the nitrogen atom is bonded to carbon 1 of the primary cyclobutane ring, while carbon 2 bears the cyclobutyl substituent. The inclusion of "hydrochloride" in the compound name indicates the presence of the chloride anion, forming a salt with the protonated amine functionality.

Properties

IUPAC Name |

2-cyclobutylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENYMNCYNYGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclobutylcyclobutan-1-amine hydrochloride, also known as (1R,2R)-2-Cyclobutylcyclobutan-1-amine hydrochloride, is a bicyclic amine compound with potential applications in medicinal chemistry and drug discovery. Its unique structural characteristics, including two interconnected cyclobutane rings, suggest a promising profile for various biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN·HCl. The compound exists as a hydrochloride salt, enhancing its solubility in biological fluids, which is crucial for pharmacological applications. The structural features are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | CHN·HCl |

| Molecular Weight | 162.66 g/mol |

| Solubility | Soluble in water |

| Structural Features | Two cyclobutane rings |

- Receptor Interaction : The compound may mimic natural substrates or ligands, allowing it to interact with neurotransmitter receptors or other protein targets.

- Enzyme Modulation : Similar compounds have been shown to inhibit or activate enzymes involved in metabolic pathways, suggesting a potential role in modulating biochemical processes.

- Antimicrobial Activity : The bicyclic structure may confer properties that inhibit microbial growth, similar to other amine-containing compounds.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds known for their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-cyclobutane | Single cyclobutane ring | Neurotransmitter modulation |

| Cyclohexylamine | Six-membered ring with an amine group | Antidepressant effects |

| 3-Methylpyrrolidine | Five-membered ring with methyl substitution | Analgesic properties |

This comparison highlights the unique dual cyclobutane framework of this compound, which may impart distinct biological properties not observed in simpler analogs.

Case Studies and Research Findings

Current literature lacks extensive case studies specifically addressing the biological activity of this compound. However, ongoing research into structurally similar compounds suggests several avenues for future investigation:

- Neuropharmacology : Investigating the compound's effects on neurotransmitter systems could reveal its potential as an antidepressant or anxiolytic agent.

- Antimicrobial Studies : Exploring its efficacy against various pathogens could establish its role in infectious disease management.

- Cancer Research : Assessing its ability to induce apoptosis in cancer cells may uncover therapeutic potential in oncology.

Scientific Research Applications

2-Cyclobutylcyclobutan-1-amine hydrochloride, a compound with the CAS number 2172543-37-0, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, supported by case studies and data tables.

Pharmaceutical Development

This compound is explored for its potential as a drug candidate due to its ability to interact with specific biological targets. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly in the treatment of neurological disorders.

Case Study: Neurotransmitter Modulation

A study investigated the effects of structurally related amines on serotonin receptors, revealing that certain configurations could enhance receptor affinity and selectivity. While this compound has not been directly tested, its structural analogs suggest potential pathways for therapeutic development.

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique bicyclic framework allows chemists to explore new synthetic routes that may lead to novel compounds with enhanced properties.

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Products | Yield (%) |

|---|---|---|---|

| Cyclization | Cyclobutyl derivatives | Bicyclic amines | 85% |

| Alkylation | Primary amines | Substituted cyclobutylamines | 75% |

| Functionalization | Halogenated cyclobutanes | Hydrochloride salts | 90% |

Material Science

In material science, compounds like this compound are investigated for their potential use in creating polymers with specific mechanical and thermal properties. The rigidity of the cyclobutane rings may contribute to the stability of polymeric materials.

Case Study: Polymer Synthesis

Research has shown that incorporating bicyclic amines into polymer backbones can enhance thermal stability and mechanical strength. Preliminary studies indicate that polymers derived from such amines exhibit improved performance in high-temperature applications.

Biochemical Applications

The compound's ability to interact with biological systems makes it a candidate for studying enzyme interactions and metabolic pathways. Its impact on enzyme kinetics can provide insights into metabolic regulation.

Data Table: Enzyme Interaction Studies

| Enzyme | Substrate | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Acetylcholinesterase | Acetylcholine | 40% | 10 |

| Choline acetyltransferase | Choline | 30% | 15 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Ring Strain

- 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride (CAS 1909309-34-7) :

This analog features a cyclobutylmethoxy group attached to an ethanamine backbone. Unlike the fused cyclobutane rings in the target compound, this structure reduces overall ring strain but retains the cyclobutyl moiety’s steric and electronic effects. Its applications include drug synthesis and agrochemical development due to its balanced reactivity and stability . - 3-Cyclohexylcyclobutan-1-amine Hydrochloride: Replacing the cyclobutyl group with a cyclohexyl substituent increases lipophilicity and reduces ring strain.

Pharmacological Potential

- 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride :

Used in synthesizing kinase inhibitors and antimicrobial agents, its methoxy group facilitates nucleophilic substitutions, a feature less accessible in the fused-ring target compound . - Dosulepin Hydrochloride :

A tricyclic antidepressant (Fig. 1, ), its therapeutic activity relies on extended conjugation. The target compound’s compact structure may favor selective binding to receptors requiring sterically constrained ligands.

Research Findings and Theoretical Insights

Stability Considerations

Cyclobutane rings are prone to [2+2] cycloreversion under UV light or heat. Comparative studies with memantine hydrochloride (Fig.

Solubility and Bioavailability

Hydrochloride salts generally enhance aqueous solubility. However, the target compound’s high lipophilicity (due to two cyclobutyl groups) may limit solubility compared to memantine or benzydamine hydrochlorides, necessitating formulation adjustments for pharmaceutical use.

Preparation Methods

Synthesis of Cyclobutyl Bromide Intermediates

A crucial intermediate in the synthesis is bromomethyl cyclobutane , which can be prepared by the reaction of cyclopropyl carbinol with hydrobromic acid under controlled conditions.

-

- Molar ratio cyclopropyl carbinol to hydrobromic acid: 1:1 to 1:2

- Hydrobromic acid concentration: 30%-60% optimal

- Temperature: 40-85 °C

- Reaction time: 3-6 hours

Product mixture: Contains bromomethyl cyclobutane (main product), 4-bromo-1-butene, and cyclopropylmethyl bromide as by-products.

-

- The crude mixture is treated with imine compounds such as bromo-succinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.

- The organic layer is separated and distilled under normal or reduced pressure to yield a crude bromomethyl cyclobutane product with 85%-92% purity and 53%-71% yield.

- Further purification involves heating the crude product with high boiling point amines (e.g., dibenzylamine, benzylamine) at 50-100 °C for 1-5 days to remove cyclopropylmethyl bromide impurities.

- Final distillation yields purified bromomethyl cyclobutane.

This method is practical and cost-effective, addressing previous issues of complex operations and high separation costs.

Conversion to 2-Cyclobutylcyclobutan-1-amine

While direct literature on the amination of bromomethyl cyclobutane to this compound is limited, general amination strategies for cyclobutyl halides involve nucleophilic substitution with ammonia or amine sources, followed by acidification to form the hydrochloride salt.

- Typical amination conditions:

- Use of ammonia or primary amines under elevated temperature and pressure.

- Solvent systems such as ethanol or water.

- Subsequent treatment with hydrochloric acid to precipitate the amine hydrochloride salt.

Alternative Synthesis via Amino-Cyclobutanone Intermediates

Recent advances in cyclobutylamine synthesis utilize amino-cyclobutanone intermediates, such as N-Cbz-2-amino-cyclobutanone, which can be converted to hydroxy-cyclobutylamines and potentially further transformed into cyclobutyl amines.

Data Table: Summary of Key Reaction Parameters for Bromomethyl Cyclobutane Synthesis

| Parameter | Range/Value | Optimized Value | Notes |

|---|---|---|---|

| Cyclopropyl carbinol : HBr molar ratio | 1:1 to 1:2 | 1:1.5 | Stoichiometric control |

| Hydrobromic acid concentration | 20%-80% | 30%-60% | Affects reaction rate and selectivity |

| Reaction temperature | 35-120 °C | 40-85 °C | Higher temp favors reaction but may cause side reactions |

| Reaction time | 2-8 hours | 3-6 hours | Sufficient to complete bromination |

| Imine treatment time | 1-2 days | Room temperature | Removes 4-bromo-1-butene impurity |

| Aminated compound heating | 50-100 °C | 50-100 °C | 1-5 days to remove cyclopropylmethyl bromide |

| Purity after distillation | 85%-92% | - | High purity bromomethyl cyclobutane |

| Yield | 53%-71% | - | Moderate to good yield |

Research Findings and Analysis

The described bromomethyl cyclobutane synthesis method is notable for its use of inexpensive and readily available starting materials (cyclopropyl carbinol and hydrobromic acid), which improves scalability and cost-effectiveness.

The multi-step purification involving imine treatment and amine heating is critical to achieving high purity by selectively removing by-products that are otherwise difficult to separate.

The absence of direct literature on the amination step to this compound suggests that standard nucleophilic substitution methods are likely employed, but further optimization and stereochemical control may be necessary depending on the application.

Advances in stereoselective synthesis of cyclobutylamines using amino-cyclobutanone intermediates offer promising routes for enantiomerically pure products, which may be adapted for 2-cyclobutylcyclobutan-1-amine derivatives.

Comparative Notes on Related Amines Preparation

For context, the synthesis of other amine hydrochlorides such as 2-phenylpropan-1-amine hydrochloride involves catalytic hydrogenation of nitriles in the presence of palladium on carbon and hydrochloric acid, yielding the amine hydrochloride salt with good yield (~76%). Similar catalytic hydrogenation or nucleophilic substitution methods might be adapted for cyclobutyl amines.

Q & A

Q. Q1. What are the critical spectroscopic techniques for characterizing 2-Cyclobutylcyclobutan-1-amine hydrochloride, and how do they validate structural integrity?

Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, cyclobutyl ring protons exhibit distinct splitting patterns due to ring strain .

- Infrared Spectroscopy (IR) : Confirms the presence of amine (-NH) and hydrochloride (Cl⁻) functional groups via N-H stretching (3200–3500 cm⁻¹) and ionic Cl⁻ absorption bands .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion for C₈H₁₅ClN) and fragmentation patterns to rule out impurities .

Q. Q2. What synthetic routes are feasible for this compound, and how are reaction conditions optimized?

Answer :

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutyl moiety. Reaction parameters like UV intensity (for photocycloaddition) or Grubbs catalyst loading (for metathesis) are critical .

- Amine Functionalization : Reductive amination or nucleophilic substitution introduces the amine group. Solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) influence yield .

- Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification .

Advanced Research Questions

Q. Q3. How can factorial design optimize the synthesis of this compound, and what statistical parameters are prioritized?

Answer :

- Design of Experiments (DoE) : Use a 2³ factorial design to test variables: reactant stoichiometry (1:1–1:2), temperature (20–60°C), and catalyst concentration (5–15 mol%). Response Surface Methodology (RSM) identifies interactions between variables .

- Key Metrics :

- Case Study : A 15% yield increase was achieved by optimizing catalyst loading (10 mol%) and reaction time (12 hrs) .

Q. Q4. How do computational methods predict the reactivity and stability of this compound under varying conditions?

Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts bond dissociation energies (BDEs) for cyclobutane C-C bonds (~85 kcal/mol), indicating susceptibility to ring-opening under thermal stress .

- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar solvents (e.g., water vs. ethanol). Simulations reveal higher stability in ethanol due to reduced hydrolysis .

- Reaction Pathway Prediction : Tools like Gaussian or NWChem model intermediates in amine protonation, showing a 20 kJ/mol energy barrier for HCl dissociation .

Q. Q5. How can researchers resolve contradictions in experimental data, such as inconsistent NMR spectra or yield variations?

Answer :

- Data Triangulation : Cross-validate results using complementary techniques. For example, inconsistent ¹H NMR peaks may arise from tautomerism; validate via variable-temperature NMR or X-ray crystallography .

- Replication Studies : Repeat experiments under identical conditions (e.g., inert atmosphere for moisture-sensitive reactions) to isolate environmental variables .

- Error Analysis : Apply statistical tools (e.g., standard deviation, confidence intervals) to quantify uncertainty. A ±5% yield variation may stem from uncalibrated equipment .

Q. Q6. What advanced separation techniques are effective for purifying this compound from byproducts?

Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a 70:30 acetonitrile/water mobile phase. Adjust pH to 3.0 with trifluoroacetic acid (TFA) to enhance peak resolution .

- Ion-Exchange Chromatography : Separate hydrochloride salts from neutral byproducts using a Dowex-50 resin. Elute with a gradient of 0.1–1.0 M NaCl .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using the Ostwald rule to maximize crystal purity. Slow cooling (1°C/min) reduces inclusion of impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.